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Introduction
Desmosterolosis is a rare and severe autosomal recessive disorder of cholesterol biosynthesis

caused by mutations in the 24-dehydrocholesterol reductase (DHCR24) gene. This enzyme

catalyzes the final step in the Bloch pathway of cholesterol synthesis, the conversion of

desmosterol to cholesterol. Deficient DHCR24 activity leads to the accumulation of 7-
dehydrodesmosterol and other sterol precursors, resulting in a complex and often lethal

phenotype characterized by multiple congenital anomalies. To facilitate the study of

desmosterolosis pathophysiology and the development of potential therapeutic interventions, a

robust and reproducible animal model is essential.

This document provides detailed application notes and protocols for the development and

characterization of a mouse model for 7-dehydrodesmosterol accumulation through the

targeted disruption of the Dhcr24 gene. Both global and conditional knockout strategies are

discussed, with a focus on a liver-specific knockout model that bypasses the neonatal lethality

observed in global Dhcr24 knockout mice, providing a viable model for studying the postnatal

consequences of 7-dehydrodesmosterol accumulation.[1][2][3][4][5][6][7][8]
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Table 1: Phenotypic and Biochemical Characterization of
Liver-Specific Dhcr24 Knockout (LKO) Mice

Parameter
Control
(Dhcr24 flx/flx)

LKO (Dhcr24
flx/flx, Alb-Cre)

Sex Reference

Body Weight (g)

at 10 wks
29.5 ± 2.1 28.9 ± 1.8 Male [9]

22.1 ± 1.5 21.7 ± 1.9 Female [9]

Liver Weight (g)

at 10-12 wks
1.45 ± 0.15 1.41 ± 0.12 Male [9]

1.12 ± 0.10 1.09 ± 0.11 Female [9]

Plasma

Cholesterol

(mg/dL)

85 ± 15 82 ± 18 Male [2]

75 ± 12 73 ± 14 Female [2]

Plasma

Desmosterol

(mg/dL)

Undetectable 25 ± 5 Male [2]

Undetectable 28 ± 6 Female [2]

Liver Cholesterol

(µg/mg protein)
25.1 ± 3.2 21.3 ± 2.8 Male [2]

24.8 ± 2.9 19.8 ± 2.5* Female [2]

Liver

Desmosterol

(µg/mg protein)

Undetectable 15.2 ± 3.1 Male [2]

Undetectable 18.5 ± 3.9 Female [2]

*Statistically significant difference (p < 0.05) compared to control. Data are presented as mean

± standard deviation.
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Table 2: Sterol Levels in Tissues of Postnatal Global
Dhcr24 Knockout Mice (Tamoxifen-induced)

Tissue Sterol
Vehicle-
Treated
(Control)

Tamoxifen-
Treated (KO)

Reference

Liver
Cholesterol

(µg/mg protein)
22.5 ± 2.5 21.8 ± 3.1 [4]

Desmosterol

(µg/mg protein)
Undetectable 12.1 ± 2.9 [4]

Brain
Cholesterol

(µg/mg protein)
18.2 ± 1.9 17.9 ± 2.2 [4]

Desmosterol

(µg/mg protein)
Undetectable 8.9 ± 1.7 [4]

Heart
Cholesterol

(µg/mg protein)
15.1 ± 1.5 14.8 ± 1.8 [4]

Desmosterol

(µg/mg protein)
Undetectable 6.2 ± 1.1 [4]

Data are presented as mean ± standard deviation.

Experimental Protocols
Protocol 1: Generation of a Conditional Dhcr24
Knockout Mouse Model
This protocol describes the generation of a Dhcr24 conditional knockout mouse using the Cre-

loxP system. This allows for tissue-specific and/or temporally controlled deletion of the Dhcr24

gene, which is crucial for bypassing the embryonic lethality of the global knockout.[1][2][5]

1.1. Designing the Targeting Vector: A targeting vector is designed to flank a critical exon of the

Dhcr24 gene with loxP sites ("floxing"). Exon 3 is a suitable target for creating a null allele upon

Cre-mediated recombination.[2][5] The vector should also contain a selectable marker, such as
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a neomycin resistance cassette, flanked by Flp recombination target (FRT) sites for later

removal.

1.2. Generation of Chimeric Mice: The targeting vector is electroporated into embryonic stem

(ES) cells (e.g., from a 129S5/SvEvBrd mouse strain).[10] ES cells that have undergone

successful homologous recombination are selected using the appropriate antibiotic. Correctly

targeted ES cell clones are identified by PCR and Southern blot analysis and are then injected

into blastocysts (e.g., from a C57BL/6 mouse strain). The injected blastocysts are subsequently

transferred to pseudopregnant female mice. The resulting chimeric offspring are identified by

their coat color.

1.3. Germline Transmission and Generation of Floxed Mice: Chimeric males are bred with wild-

type females (e.g., C57BL/6) to achieve germline transmission of the floxed allele. Offspring

carrying the floxed allele (Dhcr24 flx/+) are identified by PCR genotyping. These mice are then

intercrossed to generate homozygous floxed mice (Dhcr24 flx/flx). To remove the selection

cassette, Dhcr24 flx/+ mice can be crossed with a Flp-deleter mouse strain.

1.4. Generation of Tissue-Specific Knockout Mice: To generate liver-specific Dhcr24 knockout

(LKO) mice, Dhcr24 flx/flx mice are crossed with mice expressing Cre recombinase under the

control of the albumin promoter (Alb-Cre).[2][5] The resulting Dhcr24 flx/flx, Alb-Cre mice will

have a specific deletion of Dhcr24 in hepatocytes.

1.5. Genotyping PCR: Genomic DNA is isolated from tail snips. The following primers can be

used to distinguish between the wild-type, floxed, and knockout alleles:[5]

Dhcr24-flp-for: 5'-caaagcatacgaaagagcagcac-3'

Dhcr24-3'arm: 5'-tcaagctcaggcaacacaggcagg-3'

Expected product sizes:

Wild-type allele: 442 bp

Floxed allele: 652 bp

Cre-recombined (knockout) allele: Smaller product than the floxed allele (size depends on

the specific location of the primers relative to the deleted exon).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.jove.com/v/61812/an-improved-time-labor-efficient-protocol-for-mouse-primary
https://pubmed.ncbi.nlm.nih.gov/33111119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7933790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7933790/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Western Blot Analysis of DHCR24 Protein
This protocol is for the detection and quantification of DHCR24 protein in mouse liver tissue

lysates.

2.1. Protein Extraction:

Homogenize ~50 mg of frozen liver tissue in RIPA buffer (sc-24948) containing protease

inhibitors.[11]

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA protein assay

kit.

2.2. SDS-PAGE and Electrotransfer:

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front

reaches the bottom.

Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

2.3. Immunoblotting:

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20

(TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against DHCR24 overnight at 4°C. A

suitable antibody is anti-DHCR24 (C59D8) from Cell Signaling Technology, used at a 1:1000

dilution.[12] Alternatively, DHCR24 (D-10) from Santa Cruz Biotechnology can be used at a

starting dilution of 1:100.[13]

Wash the membrane three times for 10 minutes each with TBST.
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Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution)

for 1 hour at room temperature.[14]

Wash the membrane three times for 10 minutes each with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.[15]

For a loading control, re-probe the membrane with an antibody against a housekeeping

protein such as β-actin or GAPDH.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene
Expression Analysis
This protocol is for measuring the mRNA expression levels of genes involved in cholesterol

biosynthesis in mouse liver.

3.1. RNA Extraction and cDNA Synthesis:

Homogenize ~30 mg of frozen liver tissue in TRIzol reagent and extract total RNA according

to the manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer.

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse

transcription kit.

3.2. qPCR Reaction:

Prepare a qPCR reaction mix containing SYBR Green Master Mix, 10 ng of cDNA, and 300

nM of forward and reverse primers in a final volume of 20 µL.

Use the following primer sequences for key genes in the cholesterol biosynthesis pathway:

[16][17][18][19]
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Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')

Hmgcr
GCT GAC TGT CCT GTT GGT

ATT A

CCT GCA TGG CTC TGT CTT

AAG

Hmgcs1
TGG GAG TGG TGT GAG

AAT GG

GCA GCA AAT GCA GAG TCT

CA

Mvk
GAG GAG AAG AGC AAG

CGA GA

GCT GGG ATG GAC AAG

TCT TC

Srebf2
GCA GCA ACA GTC CAG

TCC A

GCA TCT TCT TCC TCC TCC

ATC

Ldlr
TGA TGG GAC TGA GCA ATG

AC

GCT GGT CAG GAG GTT

CAT AG

Dhcr24
TCT GGC TTT GCT GAG TTC

TAC G

GCA GCA GCA GAG ACA TCT

G

Actb (β-actin)
GGC TGT ATT CCC CTC CAT

CG

CCA GTT GGT AAC AAT GCC

AAT GT

Gapdh
TGT GTC CGT CGT GGA TCT

GA

CCT GCT TCA CCA CCT TCT

TGA T

3.3. Thermal Cycling and Data Analysis:

Perform the qPCR using a standard thermal cycling program: 95°C for 10 min, followed by

40 cycles of 95°C for 15 s and 60°C for 1 min.[20]

Generate a dissociation curve to confirm the specificity of the amplification.

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable

reference gene such as Actb or Gapdh.[20]

Protocol 4: Sterol Analysis by Gas Chromatography-
Mass Spectrometry (GC-MS)
This protocol is for the quantification of cholesterol and desmosterol in mouse plasma and liver.
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4.1. Sample Preparation:

Plasma: To 50 µL of plasma, add an internal standard (e.g., epicoprostanol) and 1 mL of

ethanolic potassium hydroxide. Saponify at 70°C for 1 hour.

Liver: Homogenize ~20 mg of liver tissue in ethanol. Add an internal standard and saponify

as described for plasma.

Extract the non-saponifiable lipids (sterols) three times with hexane.

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

Derivatize the sterols by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

trimethylchlorosilane (TMCS) and pyridine, and heat at 60°C for 30 minutes.

4.2. GC-MS Analysis:

Inject 1 µL of the derivatized sample into a GC-MS system.

Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

The oven temperature program can be set as follows: initial temperature of 180°C, hold for 1

min, ramp to 280°C at 20°C/min, and hold for 15 min.[15]

The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted

quantification of cholesterol and desmosterol.[15]

Quantify the sterols by comparing the peak areas to that of the internal standard and using a

standard curve generated with pure cholesterol and desmosterol.

Protocol 5: Histological Analysis of Liver Lipids (Oil Red
O Staining)
This protocol is for the visualization of neutral lipid accumulation in the liver.

5.1. Tissue Preparation:
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Embed fresh liver tissue in optimal cutting temperature (OCT) compound and freeze in

isopentane cooled with liquid nitrogen.

Cut 8-10 µm thick cryosections and mount them on slides.

5.2. Staining Procedure:

Air dry the sections for 30 minutes at room temperature.

Fix in 10% neutral buffered formalin for 10 minutes.[21]

Rinse briefly in running tap water.

Incubate in 60% isopropanol for 5 minutes.[22]

Stain with a freshly prepared and filtered Oil Red O working solution for 15 minutes.[21][22]

Differentiate in 60% isopropanol for a few seconds.[21]

Rinse in distilled water.

Counterstain with Mayer's hematoxylin for 30-60 seconds.[23]

Rinse in tap water.

Mount with an aqueous mounting medium.

5.3. Imaging: Examine the slides under a light microscope. Lipid droplets will be stained red,

and nuclei will be stained blue.[23]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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